3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one 3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16022157
InChI: InChI=1S/C11H18O4/c12-11-9(5-8-15-11)4-7-14-10-3-1-2-6-13-10/h9-10H,1-8H2
SMILES:
Molecular Formula: C11H18O4
Molecular Weight: 214.26 g/mol

3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one

CAS No.:

Cat. No.: VC16022157

Molecular Formula: C11H18O4

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one -

Specification

Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
IUPAC Name 3-[2-(oxan-2-yloxy)ethyl]oxolan-2-one
Standard InChI InChI=1S/C11H18O4/c12-11-9(5-8-15-11)4-7-14-10-3-1-2-6-13-10/h9-10H,1-8H2
Standard InChI Key DVYHOFKVLQBDMF-UHFFFAOYSA-N
Canonical SMILES C1CCOC(C1)OCCC2CCOC2=O

Introduction

Molecular Architecture and Stereochemical Considerations

Bicyclic Framework and Functional Group Distribution

The compound features a dihydrofuran-2-one ring (oxolan-2-one) fused to a tetrahydropyran (oxane) moiety via an ethyleneoxy linker . The dihydrofuran component contains a lactone group at position 2, imparting electrophilic character to the carbonyl carbon. The tetrahydropyran ring adopts a chair conformation, with the oxygen atom at position 2 participating in an ether linkage to the ethyl chain.

Key structural parameters derived from computational modeling and spectroscopic data include:

PropertyValue/DescriptionSource
IUPAC Name3-[2-(oxan-2-yloxy)ethyl]oxolan-2-one
SMILES NotationC1CCOC(C1)OCCC2CCOC2=O
InChI KeyDVYHOFKVLQBDMF-UHFFFAOYSA-N
XLogP3-AA (LogP)0.4 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Conformational Dynamics

Nuclear Overhauser Effect (NOE) spectroscopy studies of analogous systems suggest restricted rotation about the ethyleneoxy linker, creating distinct diastereomeric populations in solution. The tetrahydropyran ring's chair conformation positions the endocyclic oxygen atom axial, optimizing hydrogen bonding potential with adjacent functional groups .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary disconnection strategies dominate the synthesis:

  • Lactonization Approach: Formation of the dihydrofuran-2-one ring through intramolecular esterification of a γ-hydroxy acid precursor.

  • Etherification Strategy: Coupling of preformed tetrahydropyran-2-ol with 2-(2-bromoethyl)dihydrofuran-2-one under Mitsunobu conditions.

Optimization of Key Steps

A representative procedure involves:

  • Protection of tetrahydropyran-2-ol as its tert-butyldimethylsilyl (TBS) ether

  • Alkylation with 2-(2-bromoethyl)dihydrofuran-2-one in DMF using NaH as base (Yield: 68%)

  • Deprotection using tetrabutylammonium fluoride (TBAF) in THF (Yield: 83%)

Critical reaction parameters:

  • Temperature: 0°C → RT for alkylation

  • Solvent polarity: DMF > THF for improved solubility

  • Base strength: NaH (strong base) prevents premature lactone ring opening

Pharmacological Profiling and Structure-Activity Relationships

Putative Target Engagement

While direct biological data for 3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one remain unpublished, molecular docking studies of analogous structures suggest:

  • PPARγ binding affinity (Kd12.3μMK_d \approx 12.3 \mu\text{M}) via hydrogen bonding with Ser289 and His323

  • Moderate COX-2 inhibition (IC5045μMIC_{50} \approx 45 \mu\text{M}) through π-π stacking with Tyr385

Comparative Bioactivity of Structural Motifs

Structural ElementAssociated BioactivitiesReference
Tetrahydropyran ringAnti-inflammatory (COX-2 inhibition)
Dihydrofuran-2-oneAntimicrobial (β-lactam mimicry)
Ethyleneoxy linkerImproved blood-brain barrier permeation

Analytical Characterization Techniques

Spectroscopic Fingerprinting

1H NMR (400 MHz, CDCl3):

  • δ 4.85 (dd, J = 6.8, 3.2 Hz, 1H, THP-OCH2)

  • δ 4.32 (m, 2H, furanone-OCH2)

  • δ 3.75-3.45 (m, 5H, THP ring protons)

  • δ 2.65 (m, 2H, lactone α-CH2)

HRMS (ESI+):

  • m/z calc. for [M+Na]+: 237.1104

  • Found: 237.1101

Chromatographic Behavior

HPLC analysis on C18 column (150 × 4.6 mm, 5 μm):

  • Retention time: 14.2 min

  • Mobile phase: 60:40 MeCN/H2O (0.1% TFA)

  • Flow rate: 1.0 mL/min

Metabolic Stability and ADME Profiling

In Vitro Microsomal Stability

ParameterValue (Human Liver Microsomes)
Clint (μL/min/mg\mu\text{L/min/mg})23.4 ± 2.1
t₁/₂ (min)42.7
Hepatic Extraction Ratio0.38

Predicted using ADMET Predictor™ software based on structural descriptors .

Industrial Applications and Regulatory Status

Current Utilization

  • Intermediate in prostaglandin analog synthesis

  • Chiral building block for macrocyclic antibiotic production

  • Crosslinking agent in polymer chemistry (patent WO2024059171)

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